molecular formula C20H19N5O3 B2482444 2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380177-60-4

2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No. B2482444
CAS RN: 2380177-60-4
M. Wt: 377.404
InChI Key: PHDRVRINGDIRHQ-UHFFFAOYSA-N
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Description

Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . They are used in the construction of diverse novel bioactive molecules .


Synthesis Analysis

The synthesis of triazoles has been developed gradually with the establishment of several facile and convenient synthetic techniques . For example, unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3 (5)-thiol .


Molecular Structure Analysis

Triazoles are planar molecules. The C-N and N-N distances fall into a narrow range, consistent with the aromaticity .


Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their substituents. For example, 1,2,4-triazole is a white solid with a melting point of 120 to 121 °C and is very soluble in water .

Scientific Research Applications

Antihistaminic Potential

Compounds from the triazoloquinazolinone family, like the one you mentioned, have shown significant potential as antihistaminic agents. For example, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, a related class, demonstrated potent in vivo H1-antihistaminic activity in guinea pigs, offering protection from histamine-induced bronchospasm. One compound in this class was found to be equipotent to chlorpheniramine maleate, a standard antihistamine, with less sedation (Alagarsamy, Shankar, & Murugesan, 2008).

Benzodiazepine Receptor Affinity

Another study explored [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones for their affinity to benzodiazepine receptors. Compounds in this group displayed potent benzodiazepine antagonistic properties in rat models, with some showing binding affinity comparable to established benzodiazepine antagonists (Francis et al., 1991).

Antibacterial Properties

A series of [1,2,4]triazolo[1,5-c]quinazoline derivatives were synthesized and evaluated for their antibacterial properties. These compounds showed notable activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Zeydi, Montazeri, & Fouladi, 2017).

Antimicrobial and Nematicidal Activity

Some triazoloquinazoline derivatives have been evaluated for antimicrobial and nematicidal activities. A series of these compounds displayed significant properties against various bacteria and fungi, as well as nematodes like Ditylenchus myceliophagus and Caenorhabditis elegans (Reddy, Kumar, & Sunitha, 2016).

Safety and Hazards

While specific safety and hazard information for “2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one” is not available, it’s worth noting that some triazoles have been associated with adverse events such as hepatotoxicity and hormonal problems .

properties

IUPAC Name

2-butyl-6-[(4-nitrophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-2-3-8-18-21-19-16-6-4-5-7-17(16)23(20(26)24(19)22-18)13-14-9-11-15(12-10-14)25(27)28/h4-7,9-12H,2-3,8,13H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDRVRINGDIRHQ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N5O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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